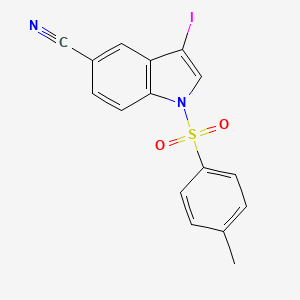

3-iodo-1-tosyl-1H-indole-5-carbonitrile

Description

Significance of Indole (B1671886) Scaffolds in Organic Synthesis and Heterocyclic Chemistry

The indole ring system is a paramount structural motif in the field of organic chemistry. derpharmachemica.com Recognized as a "privileged structure," the indole scaffold is a core component in a vast number of natural products, alkaloids, and synthetic compounds with profound biological activities. researchgate.netresearchgate.net Its prevalence is noted in pharmaceuticals, agrochemicals, and materials science. derpharmachemica.comrsc.org

Many successful drugs, including the anti-inflammatory agent Indomethacin and the migraine treatment Sumatriptan, feature the indole nucleus. derpharmachemica.comresearchgate.net The essential amino acid tryptophan, a fundamental building block of proteins, also contains an indole ring, highlighting its biochemical importance. rsc.org The unique electronic properties of the indole ring allow it to participate in a wide range of chemical transformations, making it a versatile template for drug discovery and the synthesis of complex molecular architectures. researchgate.netorganic-chemistry.org Consequently, the development of novel methods to synthesize and functionalize indoles remains an active and important area of chemical research. organic-chemistry.org

Role of Tosyl and Nitrile Functionalities in Synthetic Chemistry

The utility of 3-iodo-1-tosyl-1H-indole-5-carbonitrile is greatly enhanced by the presence of its tosyl and nitrile groups, which are mainstays of synthetic organic chemistry.

The tosyl group (Ts), derived from p-toluenesulfonic acid, serves two primary roles. proprep.comwikipedia.org Firstly, it is an excellent protecting group for the indole nitrogen. By converting the N-H bond to an N-Ts bond, the tosyl group renders the nitrogen less nucleophilic and acidic, preventing unwanted side reactions during subsequent synthetic steps. Secondly, the tosyl group is a superb leaving group, facilitating nucleophilic substitution reactions. wikipedia.orgontosight.aiepfl.ch This dual functionality provides chemists with precise control over the reactivity of the indole ring system. ontosight.ai

The nitrile functionality (–C≡N), or cyano group, is a versatile and valuable functional group in synthesis. numberanalytics.comfiveable.me Its strong electron-withdrawing nature influences the reactivity of the aromatic ring to which it is attached. More importantly, the nitrile group is a synthetic precursor to a variety of other functional groups. nj-finechem.com It can be hydrolyzed to form amides and carboxylic acids, or reduced to primary amines. ebsco.comslideshare.net Furthermore, it can react with organometallic reagents, such as Grignard reagents, to yield ketones after hydrolysis. slideshare.net This chemical flexibility makes the nitrile group a strategic component for building molecular complexity. nj-finechem.com In drug development, nitrile groups can enhance polarity or metabolic resistance in a molecule. nj-finechem.com

Strategic Importance of Halogenation (Iodine) at the C3 Position of Indoles

The regioselective introduction of a halogen atom onto a molecule is a cornerstone of synthetic strategy, and this is particularly true for the indole nucleus. Aryl halides are exceptionally useful precursors for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions. researchgate.net

The C3 position of the indole ring is a common site for functionalization. nih.gov Introducing an iodine atom at this position is of particular strategic importance. The carbon-iodine bond is the most reactive of the carbon-halogen bonds (C-I > C-Br > C-Cl) in many catalytic cycles, such as those in Suzuki, Heck, Sonogashira, and Stille couplings. nih.gov This high reactivity allows for the efficient and often mild introduction of a wide array of substituents, including aryl, alkynyl, and alkyl groups. nih.gov

The synthesis of C3-arylated indoles, which are present in many biologically active compounds, often relies on the cross-coupling of a C3-haloindole with an appropriate partner. nih.gov Therefore, having an iodine atom at the C3 position, as in this compound, transforms the indole core into a versatile building block, poised for diversification and the construction of complex target molecules. frontiersin.org

Overview of the Chemical Structure of this compound

This compound is a crystalline solid whose structure is built upon a central indole ring. A tosyl group is attached to the indole nitrogen at position 1 (N1), an iodine atom is substituted at position 3 (C3), and a nitrile group is attached at position 5 (C5). This specific arrangement of functional groups makes it a highly valuable intermediate for synthetic chemists.

Below is a table summarizing key chemical properties of the compound.

| Property | Value |

| CAS Number | 676273-39-5 |

| Molecular Formula | C₁₆H₁₁IN₂O₂S |

| Molecular Weight | 422.24 g/mol |

| Exact Mass | 421.95900 |

| Boiling Point | 583.5±60.0 °C |

| LogP | 4.74378 |

| PSA (Polar Surface Area) | 71.24 Ų |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-iodo-1-(4-methylphenyl)sulfonylindole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11IN2O2S/c1-11-2-5-13(6-3-11)22(20,21)19-10-15(17)14-8-12(9-18)4-7-16(14)19/h2-8,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUOBIBLYALVHRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)C#N)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11IN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 3 Iodo 1 Tosyl 1h Indole 5 Carbonitrile

Cross-Coupling Reactions at the C3-Iodo Position

The carbon-iodine bond at the C3 position of 3-iodo-1-tosyl-1H-indole-5-carbonitrile is a key site for the introduction of molecular complexity through various palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the tosyl group at the N1 position and the carbonitrile group at the C5 position can influence the reactivity of the C3 position, making it an excellent substrate for these transformations.

The Sonogashira coupling enables the formation of a carbon-carbon bond between the C3 position of the indole (B1671886) and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups, making it a powerful tool for the synthesis of 3-alkynylindoles. These products can serve as precursors for more complex heterocyclic systems. While specific examples with this compound are not extensively documented, the reactivity of analogous 3-iodo-N-tosylindoles is well-established. researchgate.net

Table 1: Representative Conditions for Sonogashira Coupling of 3-Iodoindole Derivatives

| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | Room Temp. | 85-95 | mdpi.com |

| 1-Heptyne | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | Toluene | 60 | 88 | researchgate.net |

| (Trimethylsilyl)acetylene | Pd(PPh₃)₄ / CuI | DIPA | THF | Room Temp. | 92 | researchgate.net |

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds between the C3 position of the indole and various organoboron compounds, such as boronic acids and their esters. organic-chemistry.orgrsc.org This reaction is catalyzed by a palladium complex and requires a base to activate the organoboron reagent. The Suzuki-Miyaura coupling is widely used for the synthesis of 3-aryl and 3-vinylindoles, which are important structural motifs in many biologically active compounds. The reaction conditions are generally mild and tolerate a broad range of functional groups. researchgate.net

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of 3-Iodoindole Derivatives

| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 90-98 | researchgate.netresearchgate.net |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 94 | rsc.org |

| (E)-Styrylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 85 | researchgate.net |

The Stille coupling involves the reaction of the C3-iodo group with an organostannane reagent, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to form carbon-carbon bonds under neutral conditions. nih.gov A variety of organostannanes, including aryl, vinyl, and alkynyl stannanes, can be employed, providing access to a diverse range of 3-substituted indoles. researchgate.net A significant drawback of this method is the toxicity of the organotin reagents and byproducts. organic-chemistry.org

Table 3: Representative Conditions for Stille Coupling of 3-Iodoindole Derivatives

| Coupling Partner | Catalyst System | Additive | Solvent | Temperature (°C) | Yield (%) | Reference |

| (Tributylstannyl)benzene | Pd(PPh₃)₄ | LiCl | Toluene | 110 | 80-90 | mdpi.com |

| (Tributylstannyl)ethene | PdCl₂(AsPh₃)₂ | - | DMF | 80 | 75 | researchgate.net |

| (Tributylstannyl)ethyne | Pd(OAc)₂ / P(2-furyl)₃ | - | NMP | 60 | 88 | nih.gov |

The Heck coupling reaction allows for the formation of a new carbon-carbon bond between the C3-iodo position and an alkene. nih.gov This palladium-catalyzed reaction typically involves the use of a base and is a powerful method for the synthesis of 3-vinylindoles. nih.gov The stereochemistry of the resulting alkene is often controlled by the reaction conditions. The Heck reaction is compatible with a variety of functional groups, making it a valuable tool in organic synthesis. researchgate.net

Table 4: Representative Conditions for Heck Coupling of 3-Iodoindole Derivatives

| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 100 | 85-95 | researchgate.net |

| Methyl acrylate | PdCl₂(PPh₃)₂ | NaOAc | DMF | 120 | 90 | researchgate.net |

| 1-Octene | Pd(dba)₂ / dppf | Cy₂NMe | 1,4-Dioxane | 110 | 78 | nih.gov |

Functionalization Strategies Involving the Carbonitrile Group at C5

Common transformations of the nitrile group include hydrolysis to a carboxylic acid or an amide, reduction to an amine, and participation in cycloaddition reactions. scribd.com For instance, acidic or basic hydrolysis can convert the cyano group into a carboxylic acid, which can then be used in further derivatization. Reduction of the nitrile, for example with lithium aluminum hydride or through catalytic hydrogenation, yields the corresponding primary amine, 5-(aminomethyl)indole, a valuable building block for pharmaceuticals. google.com The cyano group can also act as a dienophile or a dipolarophile in cycloaddition reactions, leading to the formation of fused heterocyclic systems. rsc.orgnih.govacs.orgmit.edulibretexts.org The specific conditions for these transformations would need to be carefully chosen to avoid side reactions involving the iodo and tosyl groups.

Reactivity of the N1-Tosyl Protecting Group

The tosyl group at the N1 position serves as a robust protecting group for the indole nitrogen. It is stable to a wide range of reaction conditions, including those typically employed in cross-coupling reactions. However, its removal (deprotection) is often a necessary step in the final stages of a synthesis.

A variety of methods have been developed for the N-detosylation of indoles. researchgate.net These methods often involve nucleophilic attack on the sulfur atom of the sulfonyl group or reductive cleavage of the N-S bond. Common reagents for this transformation include strong bases such as sodium hydroxide (B78521) or potassium hydroxide in alcoholic solvents, often at elevated temperatures. Milder conditions have also been developed, such as the use of magnesium in methanol (B129727) or cesium carbonate in a mixture of THF and methanol. Thiolates, such as thiophenol in the presence of a base like DBU, have also been shown to be effective for the removal of the tosyl group. The choice of deprotection method will depend on the sensitivity of other functional groups present in the molecule.

Directed C–H Functionalization and Activation Strategies

The functionalization of typically inert C–H bonds represents a powerful and atom-economical strategy in modern organic synthesis. nih.govresearchgate.net For indole derivatives, achieving site-selectivity in C–H functionalization, particularly on the benzene (B151609) ring (C4, C5, C6, and C7 positions), is a significant challenge due to the inherent reactivity of the pyrrole (B145914) moiety. nih.govresearchgate.net The strategic placement of directing groups (DGs) is a common and effective approach to control the regioselectivity of these transformations. nih.govresearchgate.net

In the case of this compound, the N-tosyl group can serve as a directing group to facilitate C–H activation at various positions of the indole core. While specific studies on this exact molecule are not prevalent, the principles of directed C–H functionalization on N-sulfonyl protected indoles provide a strong basis for predicting its reactivity. The N-tosyl group can direct metallation to the C7 and C2 positions. However, with the C3 position blocked by an iodine atom, the directing effect towards C2 is precluded.

Research on related N-sulfonyl indoles has demonstrated that palladium-catalyzed C–H functionalization can be directed to the C4 and C7 positions of the indole ring. The regioselectivity is often influenced by the specific catalyst system and reaction conditions employed. For instance, the installation of a directing group at the N1 position has been successfully utilized to achieve arylation at the C7 position. nih.govresearchgate.net Similarly, directing groups at the C3 position have been shown to facilitate C4 and C5 arylation. nih.govresearchgate.net

Given these precedents, it is plausible that this compound could undergo directed C–H functionalization at the C4, C6, or C7 positions. The N-tosyl group, in concert with a suitable transition metal catalyst (e.g., palladium, rhodium, or ruthenium), could enable the formation of a metallacyclic intermediate, leading to the introduction of new carbon-carbon or carbon-heteroatom bonds at these positions. The steric and electronic properties of the existing C3-iodo and C5-carbonitrile substituents would likely play a significant role in determining the ultimate regiochemical outcome of such transformations.

Nucleophilic Substitution Reactions with Halogenated Indoles

The C3-iodo substituent on the this compound scaffold makes it a prime candidate for transition-metal-catalyzed cross-coupling reactions, which are mechanistically related to nucleophilic substitution. Direct nucleophilic aromatic substitution (SNAr) at the C3 position of the indole ring is generally not a favored pathway. The electron-rich nature of the indole ring system disfavors direct attack by nucleophiles.

Transformations that formally result in nucleophilic substitution at the C3 position are almost exclusively achieved through catalysis, primarily with palladium complexes. These reactions proceed via a catalytic cycle involving oxidative addition, transmetalation (for coupling reactions), and reductive elimination, rather than a direct addition-elimination SNAr mechanism. This catalytic approach allows for the formation of new bonds between the C3 carbon of the indole and a wide variety of nucleophilic partners under relatively mild conditions.

Derivatization Pathways for Further Molecular Complexity

The C3-iodo group is a versatile handle for introducing molecular complexity through a variety of well-established palladium-catalyzed cross-coupling reactions. nih.govmdpi.com These reactions are fundamental in modern synthetic chemistry for the construction of C-C and C-heteroatom bonds. The reactivity of 3-iodoindoles in these transformations is well-documented, providing a reliable blueprint for the derivatization of this compound. nih.gov

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the C3 position of the indole and a terminal alkyne. nih.govmdpi.com The coupling is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. This pathway allows for the introduction of various substituted alkynyl moieties, leading to the synthesis of 3-alkynylindole derivatives. These products can serve as precursors for further transformations.

Suzuki-Miyaura Coupling: The Suzuki coupling reaction is a powerful method for forming C-C bonds by reacting the 3-iodoindole with an organoboron reagent, such as a boronic acid or boronate ester. mdpi.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. It allows for the introduction of aryl, heteroaryl, vinyl, or alkyl groups at the C3 position, providing access to a diverse array of 3-substituted indoles.

Heck-Mizoroki Coupling: In the Heck reaction, the 3-iodoindole is coupled with an alkene in the presence of a palladium catalyst and a base. nih.govmdpi.com This reaction results in the formation of a new carbon-carbon bond at the C3 position and the introduction of a substituted vinyl group. The products, 3-vinylindoles, are valuable synthetic intermediates.

Stille Coupling: The Stille reaction involves the coupling of the 3-iodoindole with an organotin compound. mdpi.com This method is also highly effective for the formation of C-C bonds and is compatible with a broad spectrum of functional groups. It provides another reliable route for introducing aryl, vinyl, or alkyl substituents at the C3 position.

The table below summarizes the expected outcomes of these cross-coupling reactions with this compound.

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Sonogashira | Terminal Alkyne | Pd(0)/Cu(I) | 3-Alkynyl-1-tosyl-1H-indole-5-carbonitrile |

| Suzuki-Miyaura | Boronic Acid/Ester | Pd(0) | 3-Aryl/Alkyl-1-tosyl-1H-indole-5-carbonitrile |

| Heck-Mizoroki | Alkene | Pd(0) | 3-Vinyl-1-tosyl-1H-indole-5-carbonitrile |

| Stille | Organostannane | Pd(0) | 3-Aryl/Alkyl-1-tosyl-1H-indole-5-carbonitrile |

In addition to the reactivity of the C3-iodo group, the C5-carbonitrile functionality also offers opportunities for further derivatization. nih.gov The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or converted to a tetrazole ring, among other transformations. These modifications can be used to further tune the electronic and steric properties of the molecule and to introduce new points of attachment for building more complex structures.

Advanced Spectroscopic and Chromatographic Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-iodo-1-tosyl-1H-indole-5-carbonitrile. By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular framework can be obtained.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, the ¹H NMR spectrum, typically recorded in a solvent like DMSO-d6, reveals characteristic signals for the protons on the indole (B1671886) core and the tosyl group.

A representative ¹H NMR data set for this compound is as follows:

Computational and Theoretical Investigations of 3 Iodo 1 Tosyl 1h Indole 5 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for determining the electronic structure and three-dimensional geometry of molecules. For 3-iodo-1-tosyl-1H-indole-5-carbonitrile, DFT calculations can elucidate the distribution of electrons within the molecule and predict its most stable conformation.

The electronic structure of an indole (B1671886) derivative is characterized by the aromaticity of the fused ring system and the electronic effects of its substituents. The tosyl group at the 1-position is strongly electron-withdrawing, which influences the electron density across the indole ring. The iodine atom at the 3-position and the carbonitrile group at the 5-position also contribute to the electronic landscape of the molecule through inductive and resonance effects. Computational studies on related 5-cyanoindole (B20398) derivatives have shown that the cyano group significantly affects the electronic properties of both the ground and excited states pageplace.de.

Table 1: Predicted Molecular Geometry Parameters for a Model 1-Tosyl-indole Structure (Note: This data is illustrative and based on typical values for related structures, not on specific calculations for this compound.)

| Parameter | Predicted Value |

| C2-C3 Bond Length | 1.37 Å |

| N1-S Bond Length | 1.65 Å |

| C5-CN Bond Length | 1.45 Å |

| Indole-Tosyl Dihedral Angle | ~85° |

Mechanistic Studies of Synthetic Reactions and Transformations

Computational chemistry plays a crucial role in understanding the mechanisms of chemical reactions. For the synthesis of this compound, theoretical studies can model the reaction pathways, identify transition states, and calculate activation energies. This information is invaluable for optimizing reaction conditions and improving yields.

The synthesis of this molecule likely involves several key steps, including the tosylation of the indole nitrogen, iodination at the 3-position, and introduction of the cyano group at the 5-position. Computational studies on the tosylation of indoles could reveal the energetics of the reaction and the role of the base catalyst. Similarly, theoretical investigations into the electrophilic iodination of the indole ring can explain the regioselectivity of the reaction, favoring substitution at the electron-rich 3-position.

Furthermore, computational modeling can be used to explore the reactivity of this compound in subsequent transformations. For example, the iodine atom at the 3-position is a potential site for cross-coupling reactions, and theoretical studies can predict the feasibility and outcome of such reactions mdpi.comresearchgate.net.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods are widely used to predict various spectroscopic parameters, which aids in the interpretation of experimental spectra. For this compound, theoretical calculations can provide valuable information for NMR, IR, and UV-Vis spectroscopy.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry uncw.edu. By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to obtain theoretical chemical shifts that can be compared with experimental data to confirm the structure of the compound. For instance, the chemical shift of the proton at the 2-position of the indole ring is sensitive to the nature of the substituent at the 1-position.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally, providing a theoretical infrared (IR) spectrum. This can be used to assign the absorption bands in an experimental IR spectrum to specific vibrational modes of the molecule. For this compound, characteristic vibrational frequencies would include the stretching of the C≡N bond of the nitrile group and the S=O bonds of the tosyl group researchgate.net.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Note: This data is illustrative and based on typical values for related structures.)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Nitrile (C≡N) | Stretching | ~2230 |

| Sulfonyl (S=O) | Asymmetric Stretching | ~1370 |

| Sulfonyl (S=O) | Symmetric Stretching | ~1170 |

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum of a molecule. For indole derivatives, the absorption bands in the UV-Vis region correspond to π-π* transitions within the aromatic system. The positions and intensities of these bands are influenced by the substituents on the indole ring mdpi.comchemrxiv.org.

Structure-Reactivity Relationship Analysis through Computational Modeling

Computational modeling can be used to establish relationships between the structure of a molecule and its reactivity. Quantitative Structure-Activity Relationship (QSAR) studies, for example, use computational descriptors to build mathematical models that predict the biological activity or other properties of a series of compounds nih.gov.

For this compound, computational descriptors such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and various topological indices can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they relate to the molecule's ability to donate and accept electrons, respectively. A smaller HOMO-LUMO gap generally indicates higher reactivity.

By analyzing these descriptors, it is possible to gain insights into the reactivity of this compound in various chemical reactions and its potential for biological activity. For instance, the electrostatic potential map can reveal the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. While specific QSAR models for this exact compound are not available, general studies on indole derivatives have shown correlations between their electronic properties and biological activities farmaceut.org.

Synthetic Applications and Utility of 3 Iodo 1 Tosyl 1h Indole 5 Carbonitrile

Building Block for the Synthesis of Complex Indole (B1671886) Derivatives

The presence of an iodine atom at the C-3 position of the indole ring in 3-iodo-1-tosyl-1H-indole-5-carbonitrile makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions provide a powerful platform for the introduction of a wide range of substituents at this position, leading to the synthesis of highly functionalized and complex indole derivatives. The tosyl group serves as a robust protecting group for the indole nitrogen, ensuring the stability of the indole ring during these transformations.

While direct studies on this compound are not extensively documented in publicly available literature, the reactivity of analogous 3-iodoindole derivatives provides strong evidence for its synthetic potential. For instance, the closely related compound, 1-benzyl-3-iodo-1H-indole-2-carbonitrile, has been shown to readily participate in Sonogashira, Suzuki-Miyaura, Stille, and Heck cross-coupling reactions. nih.gov This suggests that this compound would behave similarly, allowing for the introduction of alkynyl, aryl, vinyl, and other organic moieties at the 3-position.

Table 1: Potential Cross-Coupling Reactions of this compound

| Cross-Coupling Reaction | Coupling Partner | Expected Product |

| Sonogashira | Terminal Alkyne | 3-Alkynyl-1-tosyl-1H-indole-5-carbonitrile |

| Suzuki-Miyaura | Boronic Acid/Ester | 3-Aryl/Vinyl-1-tosyl-1H-indole-5-carbonitrile |

| Stille | Organostannane | 3-Aryl/Vinyl-1-tosyl-1H-indole-5-carbonitrile |

| Heck | Alkene | 3-Alkenyl-1-tosyl-1H-indole-5-carbonitrile |

These reactions would furnish a diverse library of 3-substituted indole-5-carbonitriles, which are valuable precursors for the synthesis of biologically active compounds and functional materials. The subsequent removal of the tosyl group can be readily achieved to provide the free NH-indole if required.

Precursor for the Construction of Indole-Fused Polycyclic Systems

The strategic placement of functional groups in this compound makes it an attractive starting material for the synthesis of indole-fused polycyclic systems. These extended aromatic structures are of significant interest due to their potential applications in medicinal chemistry and materials science.

One key strategy involves the initial functionalization at the 3-position via cross-coupling reactions, followed by intramolecular cyclization reactions. For example, a Sonogashira coupling with a terminal alkyne bearing a suitable functional group could be followed by an intramolecular Heck reaction or other cyclization methods to construct an additional ring fused to the indole core.

Furthermore, the nitrile group at the 5-position can be elaborated into various other functional groups or can participate directly in cyclization reactions to form fused heterocyclic rings. While specific examples starting from this compound are not readily found, the general principles of indole chemistry support this synthetic utility. The Cadogan cyclization, for instance, is a powerful method for the synthesis of carbazoles from o-nitrobiphenyls, and analogous intramolecular cyclizations of appropriately substituted indole derivatives can be envisioned. bohrium.comnih.gov

Applications in the Development of Diverse Heterocyclic Compounds

Beyond the synthesis of indole-based structures, this compound can serve as a scaffold for the construction of other diverse heterocyclic compounds. The reactivity of the C-I bond allows for the introduction of functionalities that can then be manipulated to form different heterocyclic rings.

For example, the introduction of an amino group or a hydroxyl group via a Buchwald-Hartwig amination or a copper-catalyzed hydroxylation, respectively, at the 3-position would provide intermediates that could undergo condensation reactions with various electrophiles to form a variety of fused or appended heterocyclic systems.

Moreover, the nitrile group can be hydrolyzed to a carboxylic acid, which can then be used in the synthesis of heterocycles such as oxadiazoles (B1248032) or pyrimidines. The versatility of the indole core combined with the reactivity of the iodo and nitrile groups opens up avenues for the synthesis of a wide range of novel heterocyclic structures with potential biological activities. openmedicinalchemistryjournal.commdpi.com

Role in Material Science Research as a Versatile Synthetic Intermediate

The unique electronic properties of the indole nucleus make it a promising component in the design of organic materials for electronic and optoelectronic applications. This compound, as a functionalizable indole derivative, is a valuable intermediate in the synthesis of such materials.

The ability to introduce various conjugated substituents at the 3-position through cross-coupling reactions allows for the fine-tuning of the electronic and photophysical properties of the resulting molecules. For example, the synthesis of donor-acceptor type molecules, where the indole moiety acts as the donor and an electron-withdrawing group is introduced at the 3-position, can lead to materials with interesting charge-transfer characteristics.

Exploration of Novel Synthetic Routes

While established methods for the synthesis of 3-iodoindoles exist, future research could focus on developing more efficient, sustainable, and atom-economical routes to this compound. Current strategies often involve multi-step sequences, and the exploration of one-pot or tandem reactions could significantly enhance its accessibility.

Key areas for future investigation include:

Direct C-H Iodination: Investigating novel catalytic systems for the direct C3-iodination of a pre-formed 1-tosyl-1H-indole-5-carbonitrile precursor would be a highly desirable and efficient approach. This could involve exploring the use of less expensive and more environmentally benign iodine sources and catalysts.

Flow Chemistry Synthesis: The application of continuous flow technologies could offer significant advantages in terms of reaction control, safety, and scalability for the synthesis of this compound. Future work could focus on developing a continuous process for its production.

Enzymatic or Bio-catalyzed Approaches: Exploring the potential of enzymatic or whole-cell biocatalysis for the regioselective iodination of the indole core could provide a green and highly selective alternative to traditional chemical methods.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Direct C-H Iodination | High atom economy, reduced step count | Regioselectivity control, catalyst development |

| Flow Chemistry | Enhanced safety and scalability, precise reaction control | Initial setup costs, optimization of flow parameters |

| Biocatalysis | High selectivity, environmentally friendly | Enzyme stability and availability, substrate scope |

Development of New Catalytic Transformations

The C3-iodo group in this compound is a prime handle for a wide array of catalytic cross-coupling reactions. While standard transformations like Suzuki, Sonogashira, and Heck couplings are well-established for 3-iodoindoles, future research can focus on developing and applying novel catalytic methodologies. sigmaaldrich.commdpi.com

Promising research directions include:

Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis could enable novel C-C and C-heteroatom bond formations at the C3 position under mild reaction conditions. This could open doors to previously inaccessible molecular diversity.

Dual Catalysis: Combining transition metal catalysis with other catalytic modes, such as organocatalysis or biocatalysis, could lead to highly selective and efficient transformations of the indole core.

C-H Activation/Functionalization: While the iodo group provides a pre-functionalized site, future research could explore catalytic methods for the direct functionalization of other C-H bonds on the indole ring of this compound, allowing for even greater synthetic versatility.

Expansion of Synthetic Utility towards Undiscovered Chemical Entities

The true potential of this compound lies in its application as a building block for the synthesis of novel and complex chemical entities with potential biological activity. The strategic placement of its functional groups allows for sequential and orthogonal chemical modifications.

Future synthetic campaigns could target:

Polycyclic Indole Alkaloid Scaffolds: This compound could serve as a key starting material for the total synthesis of complex, biologically active natural products containing the indole nucleus.

Novel Heterocyclic Systems: The carbonitrile group at the C5 position can be transformed into a variety of other functional groups or used as a linchpin for the construction of fused heterocyclic rings, leading to the discovery of new chemical scaffolds.

Diversity-Oriented Synthesis (DOS): Utilizing the multiple reaction sites of this molecule in a systematic and combinatorial fashion can lead to the rapid generation of diverse libraries of indole derivatives for high-throughput screening in drug discovery programs.

Interdisciplinary Research Avenues

The unique electronic and structural features of this compound make it an attractive candidate for exploration in various interdisciplinary fields beyond traditional organic synthesis.

Potential interdisciplinary applications include:

Medicinal Chemistry: The indole-5-carbonitrile motif is present in a number of biologically active compounds. cymitquimica.com Future work could involve using this compound as a scaffold to develop new therapeutic agents targeting a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. The tosyl group can be removed to reveal the free N-H indole, which is a common feature in many bioactive molecules.

Materials Science: Indole-containing polymers and materials have shown promise in electronic and optoelectronic applications. researchgate.net The functional handles on this compound could be exploited to incorporate this unit into novel polymers, dyes, or sensors with tailored properties.

Chemical Biology: The development of fluorescent probes or chemical tools based on this indole scaffold could aid in the study of biological processes and the identification of new drug targets. The carbonitrile group, for instance, could be a useful handle for bioconjugation.

Q & A

Basic Research Questions

Q. What are the key considerations for the safe handling and storage of 3-iodo-1-tosyl-1H-indole-5-carbonitrile in laboratory settings?

- Methodological Answer : Safe handling requires personal protective equipment (PPE) including nitrile gloves, goggles, and lab coats. Storage should be in airtight containers under inert gas (e.g., nitrogen) at -20°C to prevent degradation. Avoid exposure to moisture, heat, or ignition sources. Waste must be segregated and disposed of via certified hazardous waste services to prevent environmental contamination, as outlined in safety protocols for structurally similar indole derivatives .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : Synthesis typically involves two sequential steps:

Tosylation : Protection of the indole nitrogen using tosyl chloride in anhydrous dichloromethane with a base like triethylamine.

Iodination : Electrophilic substitution at the indole C3 position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid.

Precursors such as indole-5-carbonitrile (CAS 1670-81-1) are referenced in reagent catalogs, suggesting analogous pathways for functionalization .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound derivatives?

- Methodological Answer : SC-XRD with refinement via SHELXL (v.2018/3) enables precise determination of bond lengths, angles, and torsional conformations. For example, studies on 3-substituted indolecarbonitriles (e.g., 5-fluoro-1H-indole-3-carboxylic acid) used SHELX to confirm regioselectivity and crystallographic packing . Key parameters include:

- Data-to-parameter ratio > 10:1 for reliable refinement.

- R-factor < 0.05 and wR-factor < 0.15 for high confidence .

Q. What methodological approaches address conflicting spectroscopic data (e.g., NMR vs. mass spectrometry) during characterization?

- Methodological Answer : Triangulate data using:

- 2D NMR (COSY, HSQC) to resolve signal overlap and assign proton-carbon correlations.

- High-resolution mass spectrometry (HRMS) to confirm molecular formula.

- DFT calculations (e.g., Gaussian 16) to predict NMR chemical shifts and compare with experimental data.

Data validation via multiple sources, as emphasized in methodological rigor frameworks, reduces interpretation errors .

Q. How do electronic effects of the tosyl and iodo substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing tosyl group deactivates the indole ring, directing palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to the iodine at C3. Studies on 3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-5-carbonitrile demonstrate that iodine’s electronegativity enhances oxidative addition efficiency in Pd(0)/Pd(II) cycles. Reaction optimization includes:

- Ligand screening (XPhos, SPhos).

- Solvent selection (toluene > DMF for aryl iodide stability) .

Q. What strategies mitigate decomposition during purification of this compound?

- Methodological Answer :

- Chromatography : Use silica gel pretreated with 1% triethylamine to neutralize acidic sites. Elute with hexane/ethyl acetate (3:1) to minimize prolonged exposure.

- Recrystallization : Employ mixed solvents (e.g., ethanol/dichloromethane) under inert atmosphere to prevent iodohydrin formation.

Purity thresholds (>98% by HPLC) for similar indole derivatives highlight the need for rapid, low-temperature workflows .

Data Contradiction Analysis Example

Scenario : Discrepancy between theoretical (DFT-predicted) and experimental UV-Vis absorption spectra.

Resolution :

Verify computational parameters (solvent model, basis set).

Compare with experimental conditions (e.g., solvent polarity, concentration).

Re-examine sample purity via LC-MS to rule out contaminants.

Cross-reference with literature on analogous indolecarbonitriles (e.g., 5-methoxy-1H-indole derivatives) to identify substituent-specific bathochromic shifts .

Key Safety and Workflow Recommendations

- PPE : Always use chemical-resistant gloves (e.g., Silver Shield) and fume hoods during synthesis .

- Waste Management : Segregate halogenated waste separately; consult EPA DSSTox guidelines for disposal .

- Documentation : Maintain detailed logs of reaction conditions (time, temperature, catalyst loading) to enable reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.